molecular formula C15H20N4O B8412644 (4-Ethyl-piperazin-1-yl)-(4-methyl-1H-benzoimidazol-2-yl)-methanone

(4-Ethyl-piperazin-1-yl)-(4-methyl-1H-benzoimidazol-2-yl)-methanone

Cat. No. B8412644
M. Wt: 272.35 g/mol
InChI Key: OYCPMRKNILHXGZ-UHFFFAOYSA-N
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Patent
US07504426B2

Procedure details

The reaction was carried out as described in General Procedure 2 using 4-methyl-2-trichloromethyl-1H-benzoimidazole (Example 20, Step A, 100 mg, 0.40 mmol) and N-ethylpiperazine (0.10 mL, 0.80 mmol) in THF (3 mL). Purification afforded 67 mg (62%) of the title compound. MS (ESI): mass calculated for C15H20N4O, 272.16; m/z found, 273.2 [M+H]+. 1H NMR (400 MHz, CDCl3): 10.89 (s, 1H), 7.64 (d, J=8.6 Hz, 0.5H), 7.33 (d, J=8.6 Hz, 0.5H), 7.22-7.18 (m, 1H), 7.13 (d, J=7.4 Hz, 0.5H), 7.10 (d, J=7.4 Hz, 0.5H), 4.86-4.84 (m, 1H), 4.80-4.78 (m, 1H), 3.93-3.90 (m, 2H), 2.66 (s, 1.5H), 2.63-2.56 (m, 4H), 2.52 (s, 1.5H), 2.48 (q, J=7.3 Hz, 2H), 1.14 (t, J=7.1 Hz, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[N:9]=[C:8]([C:11](Cl)(Cl)Cl)[NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH2:15]([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)[CH3:16].C1C[O:26]CC1>>[CH2:15]([N:17]1[CH2:22][CH2:21][N:20]([C:11]([C:8]2[NH:7][C:6]3[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[C:10]=3[N:9]=2)=[O:26])[CH2:19][CH2:18]1)[CH3:16]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CC1=CC=CC=2NC(=NC21)C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)N1CCNCC1
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCN(CC1)C(=O)C1=NC2=C(N1)C=CC=C2C
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.